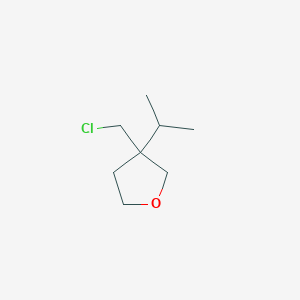
3-(Chloromethyl)-3-(propan-2-YL)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-(propan-2-YL)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom and four carbon atoms. This compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(propan-2-YL)oxolane can be achieved through various methods. One common approach involves the reaction of 3-hydroxymethyl-3-(propan-2-YL)oxolane with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chloromethyl group, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-(propan-2-YL)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the oxolane ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-(propan-2-YL)oxolane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-(propan-2-YL)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-3-(propan-2-YL)oxolane: Similar structure with a bromomethyl group instead of a chloromethyl group.
3-(Hydroxymethyl)-3-(propan-2-YL)oxolane: Contains a hydroxymethyl group instead of a chloromethyl group.
3-(Methoxymethyl)-3-(propan-2-YL)oxolane: Contains a methoxymethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-(propan-2-YL)oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-(chloromethyl)-3-propan-2-yloxolane |
InChI |
InChI=1S/C8H15ClO/c1-7(2)8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
SJIVYBDFHGXSND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


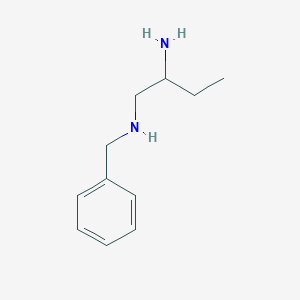
methanol](/img/structure/B13176889.png)
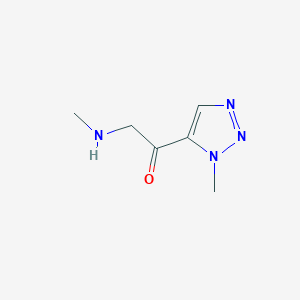
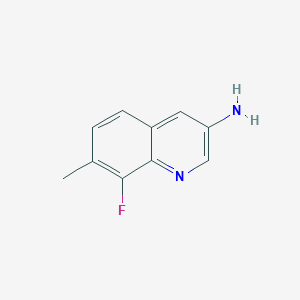
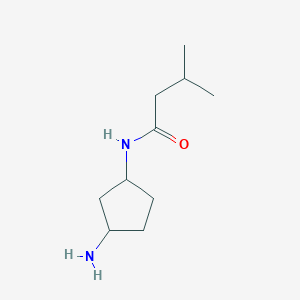
![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
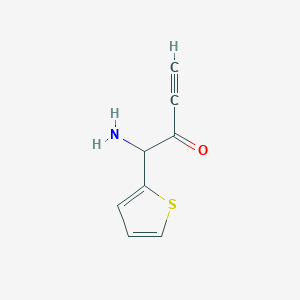
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
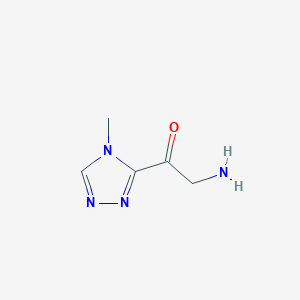
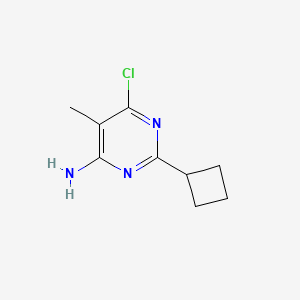
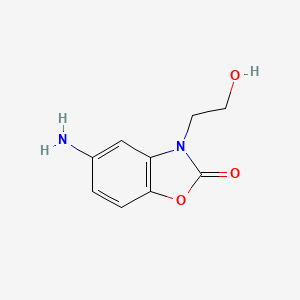
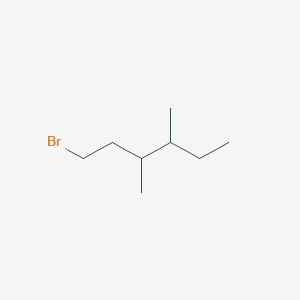
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
